molecular formula C14H13ClO3 B5881037 2-chloro-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

2-chloro-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No. B5881037
M. Wt: 264.70 g/mol
InChI Key: UAABTVVGFYIKLV-UHFFFAOYSA-N
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Description

“2-chloro-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” is a derivative of 6H-Benzo[c]chromen-6-one . It is a part of a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives that were designed and synthesized for potential use as phosphodiesterase II inhibitors .


Synthesis Analysis

The synthesis of similar compounds involves the condensation of 1- and 3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-ones with substituted 1,1-diaminomethanes. This process produces Mannich bases containing a dialkylaminomethyl group in the 2- and 4-positions of 7,8,9,10-tetrahydrobenzo[c]chromen-6-one .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C13H11ClO3/c14-10-5-9-7-3-1-2-4-8(7)13(16)17-12(9)6-11(10)15/h5-6,15H,1-4H2 .

Scientific Research Applications

Neuropharmacology and Central Nervous System (CNS) Effects

Photoredox Catalysis and Synthetic Applications

Future Directions

The research on “2-chloro-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” and its derivatives is ongoing, particularly in the context of their potential as phosphodiesterase II inhibitors. These compounds could have significant implications in the treatment of neurodegenerative diseases .

properties

IUPAC Name

2-chloro-3-methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO3/c1-17-13-7-12-10(6-11(13)15)8-4-2-3-5-9(8)14(16)18-12/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAABTVVGFYIKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3=C(CCCC3)C(=O)OC2=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

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